Journal Name:Organic Chemistry Frontiers
Journal ISSN:2052-4129
IF:5.4
Journal Website:http://pubs.rsc.org/en/journals/journalissues/qo
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:488
Publishing Cycle:
OA or Not:Not
Unveiling the potency of a phenalenyl-based photocatalyst for intramolecular dehydrogenative lactonization†‡
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01662E
Here, an intramolecular dehydrogenative lactonization reaction has been accomplished by combining a phenalenyl-based organic photocatalyst and a Co(III) co-catalyst. Due to its extremely high excited state redox potential, the phenalenyl motif could directly oxidise carboxylic acid derivatives to generate carboxyl free radicals without the assistance of an external base. This protocol allows access to multiple 4-aryl-2H-chromen-2-ones by using the external oxidant K2S2O8 and shows diverse functional group tolerance for biaryl-2-carboxylic acids. Moreover, the reaction was performed on a bulk scale with a very good yield.
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Silver-mediated synthesis of 1,4-dihydropyridine sulfones via [4 + 2] cyclization of N-allenylsulfonamides and enaminones with a 1,3-sulfonyl shift†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01681A
This study outlines the development of an innovative tandem reaction involving [4 + 2] cyclization with 1,3-sulfonyl migration from N-allenylsulfonamides and enaminones, expanding the scope of synthetic methodologies for multifunctional 1,4-dihydropyridine derivatives. The outlined approach furnishes a broad spectrum of sulfonyl-substituted 1,4-dihydropyridine derivatives with good to excellent yields, which can be subsequently converted into diverse sulfonyl-substituted compounds such as pyridine, tetrahydropyridine, and piperidine derivatives through simplified operation. The methodological advancements achieved in this research not only demonstrate the versatility and applicability of the synthesized derivatives across varied substrates and conditions but also present promising potential for the development and diversification of unsymmetrical 1,4-dihydropyridine sulfones.
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Visible light-induced manganese-catalyzed aminocarbonylation of alkyl iodides under atmospheric pressure at room temperature†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01688A
Manganese catalysts, with advantages including low cost and relatively low toxicity, are attractive for application in carbonylation reactions. Herein, we report the synthesis of a series of amides via visible-light-induced manganese-catalyzed carbonylation of alkyl iodides using carbon monoxide as the C1 source. The reaction proceeds effectively at ambient temperature and pressure in the absence of ligands with a variety of alkyl iodides and aryl amines.
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Synthesis of allenynes via Pd-catalyzed coupling of 1,4-diyn-3-yl carbonates with boronic acids†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01648J
Conjugated allenynes widely exist in natural products and are commonly employed in the development of functional materials. However, synthetic methods are very limited. In this contribution, a palladium-catalyzed cross-coupling reaction of 1,4-diyn-3-yl carbonates with a series of commercially available boronic acids using S-phos or Gorlos-phos as the ligand has been developed. Diversely substituted allenynes incorporating synthetically useful functional groups are obtained in good yields under this set of mild conditions. Gram-scale reactions and synthetic transformations have been conducted to show their potential utility.
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Nickel-catalyzed dynamic kinetic cross-electrophile coupling of benzylic alcohols and alkenyl triflates†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01416A
The direct deoxy-functionalization of alcohols through cross-coupling is synthetically appealing but remains a challenging task. In this manuscript, we report a dynamic kinetic cross-electrophile coupling reaction between benzylic alcohols and alkenyl triflates. This mild reaction enables the replacement of the alcohol group with an alkenyl functionality, yielding versatile benzyl-substituted cyclic alkenes. The production of cyclic alkenes makes the method orthogonal to the existing reductive coupling methodologies, which are mainly effective in producing acyclic derivatives. Functional groups such as ester, phenol, indole, heterocycle, and boronic ester are tolerated.
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Isatin-based spiro indolenine alkaloids from Isatis indigotica Fortune with anti-neuroinflammatory and acetylcholinesterase inhibitory effects†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01769A
Isatin-based spiro indolenine alkaloids are derived from mixed biosynthetic origins, and the C-2 and C-3 carbonyl groups of isatin could be spirocyclic, thus achieving a variable chemical diversity. Four novel alkaloids (1a/1b, 2, and 3), featuring an unusual isatin-based spiro indolenine system, were obtained from the leaves of Isatis indigotica Fortune. Compounds 1a/1b were a pair of enantiomers characterized by an unprecedented 6/5/6/5/6 N,O-heterocyclic scaffold with a unique spiro[4.5] core. Compound 2 was the first 6/5/6/5/5/6 hexacyclic skeleton fused with an unexpected dispiro[4.4.0.4] system of an isatin-based alkaloid. Their structures were elucidated by 1D and 2D NMR and HRESIMS techniques as well as density functional theory (DFT) calculations and computer-assisted structure elucidation (CASE). The possible biosynthetic pathways for compounds 1a/1b–3 are proposed. In addition, all alkaloids were evaluated for their anti-neuroinflammatory and acetylcholinesterase inhibitory effects.
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A novel three-component coupling reaction of aryne, CN derivatives, and acrylonitrile†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01454A
A literature-unprecedented three-component aryne coupling reaction with pyrroline, imine, dihydroisoquinoline, imidazoline or oxazoline as a nucleophile, and acrylonitrile as a third component, acting as both a proton donor and a nucleophile, has been developed. With imidazoline or oxazoline as the substrate, the initially formed three-component reaction product could react further to provide tetrahydro-1,4-diazepine or tetrahydro-1,4-oxazepine, respectively.
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Synthesis of imidazo[1,2-a]pyridinones via a visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequence using micro-flow technology†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01508D
We successfully developed an unprecedented route for imidazo[1,2-a]pyridinone synthesis through a visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor. This novel protocol features extremely mild conditions, broad substrate scope and high reaction efficiency. In addition, a reasonable reaction mechanism was proposed based on control experiments.
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Facile access to thieno[2,3-b]thiophenes and poly-substituted thiophenes through divergent annulation of ketene 1,3-dithietanes†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01941A
A Lewis acid-catalyzed tandem nucleophilic addition/C–S cleavage/intramolecular annulation of ketene 1,3-dithietanes with aldehydes and photo-induced cycloaddition of ketene 1,3-dithietanes with alkynes were developed in this work. The readily available ketene 1,3-dithietanes were demonstrated as promising sulfur-containing synthons for the facile construction of the thiophene ring. Moreover, these processes feature simple operation, good functional group tolerance and mild reaction conditions. Also, the possible mechanisms are proposed in this study.
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Photoredox-catalyzed intramolecular oxy- and aminoacylation of alkenes with acyl oxime esters: facile synthesis of acylated saturated heterocycles†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01659E
In the present paper, an efficient photoredox-catalyzed intramolecular oxy- and aminoacylation of internal alkenes equipped with pendant oxygen- or nitrogen-centered nucleophiles with acyl oxime esters is reported. Under visible-light irradiation, a variety of structurally diverse acylated saturated heterocycles, such as tetrahydrofurans, tetrahydropyrans, δ-valerolactones, tetrahydropyrroles, piperidines, tetrahydro-1,3-oxazepines, etc., were efficiently synthesized from easily accessible unsaturated alcohols, carboxylic acids, tosyl-protected amines, and O-homoallyl benzimidates via an acyl radical-mediated cascade acylation/cyclization process. This light-driven transformation features a broad substrate scope, good functional group compatibility, high regio- and diastereoselectivity, and mild reaction conditions, representing a general and practical procedure toward the construction of acylated saturated heterocycles as well as their derivatives.
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Water-soluble hexakis-imidazolium cages: synthesis and selective binding of sodium urate†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01780J
Three hexakis-imidazolium-incorporated molecular cages o-, m- and p-HiCages have been prepared through the condensation of 1,3,5-tri(imidazolyl)benzene and o-, m- or p-xylylene dibromide. The new hexacationic molecular cages are highly water-soluble. It is demonstrated that among various purines, m- and p-HiCages have the ability to bind uric acid selectively in water. The binding constants of their complexes with uric acid are determined by isothermal titration calorimetric experiments to be (5.86 ± 0.30) × 104 M−1 and (2.61 ± 0.06) × 104 M−1, and the structures of both complexes are confirmed by X-ray diffraction analysis. These imidazolium-derived molecular cages exhibit low cytotoxicity and hemolysis rates, providing the possibility for subsequent biological applications.
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Electrochemical (radio)-halodesilylation of aromatic silanes†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01553J
We have developed a green and efficient electrochemical halodesilylation of trimethylsilanes to synthesize aryl halides. The reaction was carried out under mild conditions without sophisticated equipment, transition metal catalysts, hazardous oxidants, and additional electrolytes. The protocol also has broad substrate scope and high functional group tolerance. Moreover, this electrochemical method is applicable to radioactive iodine labeling.
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Copper-catalyzed crosscoupling of vinyl nitrenes and CF3-carbenes to synthesize CF3-2-azadienes†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01537H
A unique and efficient copper catalytic system has been established to synthesize fluorinated 2-azadienes from isoxazoles and CF3-N-tosylhydrazones via crosscoupling reactions of vinyl nitrenes with CF3-carbenes. A proposed reaction pathway involves the tandem cleavage of N–O/C–N bonds and formation of a C–N double bond. The developed method features a broad substrate scope, easy handling, step economy, and well-defined regio- and stereoselectivities.
Detail
Sequential annulation of bidentate diamines for modular access to N-fused/helical/spiro-carbazole scaffolds†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01788E
Cu-catalysed mono N-annulation of bidentate diamines with cyclic diaryliodonium salts has been disclosed to build N-aminoaryl carbazoles with good yields, high selectivity, and narrow FWHMs. The resultant N-aminoaryl carbazoles can easily transform into N-fused/helical/spiro-carbazole scaffolds through diazotization of the residual NH2 followed by intramolecular electrophilic cyclization. The type and size of the second ring are tailored by the distance of two NH2 groups in diamines. Furthermore, the UV-vis and fluorescence spectra and quantum yields of the novel scaffolds are characterized, and their promising photophysical outputs make them potential building blocks for future OLED emitters.
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Controlling the reactivity of phthalonitriles for the efficient synthesis of chiral phthalocyanines with self-assembly abilities†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01630G
Binaphthol-bridged phthalonitriles are common precursors for the preparation of chiral phthalocyanines (Pcs). However, self-condensation of these phthalonitriles usually leads to the target Pcs in extremely low yields. In this work, we report a smart approach to enhance the reactivity towards self-condensation of binaphthol-bridged phthalonitriles, which relies on the addition of another highly reactive phthalonitrile that initiates the macrocyclization process, but it is eventually released. After optimization of the reaction conditions, ethynyl-containing binaphthyloxy-bridged Zn(II)Pc (AA)2-2 has been obtained in remarkable yields. This Pc synthon has been further endowed with hydrophilic cationic tails, giving the strongly amphiphilic Zn(II)Pc 1, which has shown the ability to form nanostructures in aqueous solutions.
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Polycyclic aromatic hydrocarbons containing antiaromatic chalcogenopyrano[3,2-b]-chalcogenopyrans†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01708G
Bicyclic chalcogenopyrano[3,2-b]chalcogenopyran with two six-membered chalcogenopyran rings fused with each other contains 12 π-electrons, and thus is antiaromatic and unstable. Polycyclic compounds containing such an antiaromatic subunit have been rarely reported due to the difficult synthesis and poor stability. Herein, two series of chalcogenopyran-fused polycyclic compounds containing chalcogenopyrano[3,2-b]chalcogenopyran subunits: i.e., thiopyrano[3,2-b]thiopyran, selenopyrano[3,2-b]thiopyran, and selenopyrano[3,2-b]selenopyran, have been successfully synthesized via ring-expansion reactions from functionalized chalcogenopheno[3,2-b]chalcogenophene precursors. Interestingly, upon fusing two cyclopentadiene rings, the antiaromatic chalcogenopyrano[3,2-b]chalcogenopyrans switched to stable aromatic subunits in these polycyclic aromatic hydrocarbons (PAHs), which was verified by the calculated nucleus-independent chemical shift (NICS) values, anisotropy of the induced current density (AICD) plots, and two-dimensional isochemical shielding surface (2D-ICSS) maps. Single-crystal X-ray structural analysis revealed that the dioctyl substituted PAHs SS2, SSe2, and SeSe2 exhibited slipped π-stacking structures with short chalcogen–chalcogen contacts, while the tetraoctyl functionalized PAHs SS4, SSe4, and SeSe4 exhibited much looser honeycomb packing motifs. Consequently, the charge carrier mobilities of the OFET devices based on the dioctyl PAH series were higher than those for the tetraoctyl PAH series. Moreover, a clear exchange effect of the chalcogen atoms can be found and the highest hole mobility was achieved for an SSe2 based OFET due to the higher charge density of the Se atom and the moderate interplanar distance. Overall, this work provides not only synthetic protocols for chalcogen-embedded polycyclic compounds, but also a construction strategy towards stable organic semiconductors containing antiaromatic subunits.
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Cu-catalyzed arylation of S-tosyl peptides with arylboronic acids†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01534C
Transition metal-mediated S-arylation has emerged as a powerful tool for the synthesis of S-arylcysteine and S-arylpeptide, which are useful building blocks in pharmacophores and biomolecules. In contrast, the catalytic protocols for arylation remain unexplored, particularly methods employing abundant metal catalysts (e.g. Cu and Ni). Herein, we reported the copper-catalyzed arylation chemistry of S-tosyl peptides with readily available arylboronic acids. This method features excellent yields and a wide variety of aryl groups, enabling the efficient synthesis of S-arylated cysteines and peptides under mild reaction conditions (room temperature, weak base). The reaction can be carried out in both batch and flow, demonstrating its utility in organic synthesis.
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Photocatalytic formation of P–S bonds via CdSeS/CdZnS quantum dots under visible light irradiation†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01560B
In this study, we utilize the highly stable alloy core CdSeS/CdZnS quantum dots (QDs) as a robust photocatalyst for the oxidative dehydrogenative coupling of a wide range of phosphines with aromatic and aliphatic thiols to facilitate P(O)–S bond formation. A wide range of phosphinothioates and phosphonodithioates have been synthesized by this method. The alloy core CdSeS/CdZnS QDs have much lower cadmium content than the traditional binary CdSe/CdS QDs, thereby preventing cadmium contamination in the products. More importantly, our homogeneous alloy core quantum dots exhibit an exceptionally high turn-over number (TON) of 1 × 106 and can be easily recovered and reused in the reaction for at least three cycles without any significant decrease in catalytic efficacy.
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Photoredox Ni-catalyzed decarboxylative arylation of oxamic acids for amide synthesis†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01370G
Decarboxylative cross-coupling of oxamic acids with (hetero)aryl halides has been accomplished through the synergistic merger of organic photoredox with nickel catalysis. Readily accessible oxamic acids serve as convenient starting materials that generate the key carbamoyl radicals via organic photoredox-catalyzed decarboxylation. This new, mild, and operationally simple amide synthesis protocol transforms a wide range of oxamic acids, along with (hetero)aryl halides, into the corresponding carbamides in good to excellent yields. This method is easily scalable and applicable to late-stage modification of complex molecules. Mechanistic data are consistent with the proposed reaction mechanism, in which the capture of carbamoyl radicals by ligated Ni(0) species occurs prior to the oxidative addition to an aryl electrophile.
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Isoxerophilins A and B, two diterpene heterodimers from Isodon xerophilus: structural elucidation and semisynthesis of isoxerophilin analogues†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01679J
Two types of novel diterpene heterodimers, isoxerophilins A (1, ent-kaurane–sempervirane) and B (2, ent-kaurane–abietane), were isolated from the roots of Isodon xerophilus. Their structures and absolute configurations were determined by spectroscopic data and single crystal X-ray diffraction analysis. A bioinspired semisynthesis of ten isoxerophilin analogues, featuring a tandem oxidative dearomatization/intermolecular Diels–Alder reaction, has been achieved, and the transformation of ferruginol into a sempervirane scaffold was accomplished by the SIBX-mediated tandem reaction. Compound 12 promotes MICA/B expression on SMMC-7721 cells.
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5581
SCI Journal Division of the Chinese Academy of Sciences
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化学1区 CHEMISTRY, ORGANIC 有机化学1区 Not Not
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9.70 24 Science Citation Index Expanded Not
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